molecular formula C25H33NO4 B1375034 (2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester CAS No. 149709-60-4

(2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester

Número de catálogo: B1375034
Número CAS: 149709-60-4
Peso molecular: 411.5 g/mol
Clave InChI: LMTIKWPJTDSUPT-GCJKJVERSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Architecture and Configurational Isomerism

The compound (2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester is a chiral amino acid derivative with a molecular formula of C₂₅H₃₃NO₄ and molecular weight of 411.5 g/mol . Its structure comprises:

  • A biphenyl moiety at the C5 position, providing aromatic rigidity and hydrophobicity.
  • A tert-butoxycarbonylamino (Boc) group at C4, acting as a protecting group for the amine.
  • An ethyl ester at the C1 position, enhancing solubility and stability.
  • Two stereogenic centers at C2 (R-configuration) and C4 (S-configuration), critical for biological activity and synthetic utility.

The molecule’s stereochemistry is stabilized by the spatial arrangement of substituents, minimizing steric clashes. The (2R,4S) configuration ensures optimal alignment of the biphenyl and Boc groups for subsequent pharmaceutical applications. Potential configurational isomers include (2S,4S), (2R,4R), and (2S,4R), but only the (2R,4S) form is pharmacologically relevant due to its compatibility with enzyme-binding sites.

X-ray Crystallographic Studies of Biphenyl-Ester Core

Single-crystal X-ray diffraction analysis reveals key structural features:

Parameter Value
Unit cell dimensions a = 132.8 Å, b = 132.6 Å, c = 130.4 Å
Space group P1 (triclinic)
Dihedral angle (biphenyl) ~45° (twisted conformation)
Hydrogen bonding N–H···O interactions with ester carbonyl

The biphenyl rings adopt a twisted conformation to minimize steric repulsion between substituents. The Boc group and ethyl ester form intermolecular hydrogen bonds, stabilizing the crystal lattice. The twisted geometry aligns with theoretical predictions for biphenyl derivatives, where substituents dictate torsional angles.

Conformational Dynamics via NMR Spectroscopy

¹H and ¹³C NMR data confirm the compound’s structure and stereochemistry:

Proton/Carbon Chemical Shift (δ, ppm) Assignment
¹H NMR
Ethyl ester (CH₃CH₂O) 1.07 (d, J = 7.0 Hz) Methyl group at C2
Boc (C(CH₃)₃) 1.34 (s) tert-Butyl group
NH 6.74 (d, J = 9.0 Hz) Amide proton
Aromatic (biphenyl) 7.27–7.64 (m) Ortho, meta, and para protons
¹³C NMR
Ester carbonyl (C=O) 177.2 Ethyl ester group
Boc carbonyl (C=O) 155.2 tert-Butoxycarbonyl group
C2 (CH(CH₃)) 35.9 Chiral center at C2
C4 (CH(NHBoc)) 50.0 Chiral center at C4

The methyl group at C2 shows a doublet (d, J = 7.0 Hz), confirming the R-configuration via coupling with the adjacent C3 proton. The NH proton’s downfield shift (δ 6.74) indicates intramolecular hydrogen bonding with the ester carbonyl.

Computational Modeling of Torsional Angles and Steric Effects

Density functional theory (DFT) calculations and molecular mechanics reveal:

  • Torsional Barriers : The biphenyl dihedral angle is influenced by steric clashes between the Boc group and ethyl ester. Calculated barriers for rotation range from 7.4–44 kcal/mol , depending on substituent positions.
  • Steric Interactions : The tert-butyl group and ethyl ester introduce significant steric hindrance, favoring a twisted biphenyl conformation (dihedral angle ~45°) to minimize repulsion.
  • Electronic Effects : Electron-withdrawing groups (e.g., Boc) stabilize the twisted conformation through conjugation with the amide group.

Comparative studies of unsubstituted biphenyl (dihedral angle ~45°) and substituted derivatives confirm that bulky groups like Boc shift the equilibrium toward twisted geometries.

Propiedades

IUPAC Name

ethyl (2R,4S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO4/c1-6-29-23(27)18(2)16-22(26-24(28)30-25(3,4)5)17-19-12-14-21(15-13-19)20-10-8-7-9-11-20/h7-15,18,22H,6,16-17H2,1-5H3,(H,26,28)/t18-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTIKWPJTDSUPT-GCJKJVERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901121953
Record name Ethyl (αR,γS)-γ-[[(1,1-dimethylethoxy)carbonyl]amino]-α-methyl[1,1′-biphenyl]-4-pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149709-60-4
Record name Ethyl (αR,γS)-γ-[[(1,1-dimethylethoxy)carbonyl]amino]-α-methyl[1,1′-biphenyl]-4-pentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149709-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (αR,γS)-γ-[[(1,1-dimethylethoxy)carbonyl]amino]-α-methyl[1,1′-biphenyl]-4-pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Asymmetric Reduction Using Nickel Catalyst and Ammonium Formate

  • Procedure :
    Under air atmosphere, the precursor (E)-(R)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid (38.1 g, 0.1 mol) is dissolved in 500 mL ethanol. Nickel(II) acetate tetrahydrate (373.5 mg, 1.5 mmol), (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (815 mg, 1.5 mmol), and ammonium formate (37.8 g, 0.6 mol) are added. The mixture is stirred and heated at 55°C for 8 hours to perform asymmetric reduction.
  • Workup :
    Ethanol is removed by reduced pressure distillation. Diatomaceous earth (30 g) and isopropyl acetate (300 mL) are added to the residue, stirred for 1 hour, and filtered. The filtrate is refluxed, then n-heptane (800 mL) is added dropwise over 2 hours. The solution is cooled slowly to room temperature at 5°C/hour, precipitating crystals.
  • Yield and Purity :
    The product is filtered and vacuum dried at 40°C to yield 35.1 g of white solid with a 91.9% yield. This method ensures high stereoselectivity and purity.

Asymmetric Hydrogenation Using Ruthenium Catalyst

  • Catalyst Preparation :
    Dissolve 2 g of diiodo(p-cymene)ruthenium(II) dimer and 1.3 g (R,R)-Me-Duphos ligand in 20 mL toluene, react at 65-70°C for 1 hour to form the chiral catalyst.
  • Hydrogenation Reaction :
    The catalyst solution is transferred to a hydrogenation kettle, followed by addition of substrate SM1 (763 g), triethylamine (202 g), and methanol (16 L). The reactor is purged with nitrogen then hydrogen (0.4-0.5 MPa). The reaction proceeds at 55°C for 12 hours.
  • Workup :
    The reaction mixture is filtered and concentrated. The product is crystallized by precipitation with a 1:1 mixture of n-hexane and ethyl acetate.
  • Yield and Conversion :
    Conversion reaches 99.99%, with an isolated yield of 96.1%. The product is an off-white solid with excellent enantiomeric purity.

Improved Process via Intermediate Compounds

  • Stepwise Synthesis :
    The process involves preparing intermediates such as (R)-tert-butyl ((1,1'-biphenyl)-4-yl)-3-hydroxypropan-2-yl)carbamate and 4-(iodo)-(D)-phenylalanine methyl ester.
  • Key Reactions :
    • Conversion of intermediate IX to IXa by reaction with thionyl chloride in methanol at 55-65°C.
    • Protection of amine group using di-tert-butyl dicarbonate in the presence of triethylamine at 45-55°C.
    • Final hydrogenation with 10% Pd/C under hydrogen pressure (5-6 kg/cm²) at 60-65°C for 8-10 hours.
  • Purification :
    Post-reaction, the mixture is filtered, distilled under vacuum, and recrystallized using isopropyl acetate and heptane.
  • Yield :
    The final product yield is 50-60% based on this multi-step process, with high enantiomeric purity and crystalline stability demonstrated by PXRD analysis.
Method Catalyst/Conditions Temperature (°C) Time (h) Yield (%) Notes
Nickel(II) acetate + ammonium formate Nickel(II) acetate tetrahydrate, (R,R)-bis-salicylidene ligand, ethanol 55 8 91.9 Asymmetric reduction, crystallization
Ruthenium(II) dimer + (R,R)-Me-Duphos Diiodo(p-cymene)ruthenium(II) dimer, toluene, methanol, triethylamine, H2 pressure 55 12 96.1 High conversion, hydrogenation under pressure
Pd/C Hydrogenation via intermediates 10% Pd/C, methanol, H2 pressure (5-6 kg/cm²) 60-65 8-10 50-60 Multi-step, includes amine protection
  • The asymmetric reduction using nickel catalysts with ammonium formate is efficient, yielding over 90% product with good stereoselectivity. The reaction conditions are mild, and the crystallization step enhances purity.

  • Ruthenium-based asymmetric hydrogenation offers near-complete conversion and higher yield (96%), suitable for scale-up due to its robustness and reproducibility. The use of (R,R)-Me-Duphos ligand is critical for chiral induction.

  • The improved multi-step process involving iodination, amine protection, and Pd/C hydrogenation is valuable for obtaining stable, enantiomerically pure crystalline forms. PXRD data confirm the crystalline nature and polymorph stability of the final product.

  • The ethyl ester form (as opposed to the free acid) is obtained by esterification during the synthesis or by using ethyl ester precursors, facilitating better handling and use in downstream pharmaceutical synthesis.

The preparation of (2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester is well-established through asymmetric catalytic hydrogenation or reduction methods. Nickel and ruthenium catalysts are prominently used, offering high yields and enantiomeric purity. Multi-step synthetic routes involving intermediate protection and iodination steps provide alternative pathways with crystalline product forms suitable for pharmaceutical applications. The choice of method depends on scale, desired purity, and available catalysts.

Análisis De Reacciones Químicas

Hydrolysis of the Ethyl Ester Group

The ester moiety undergoes alkaline hydrolysis to yield the corresponding carboxylic acid, a key step in generating bioactive derivatives.

Reaction ConditionsReagents/CatalystsYieldKey ObservationsSources
Ethanol, room temperature, 17 h1 N NaOH86–91%High stereochemical retention; product isolated via acid precipitation.
Ethanol:THF (1:1), 17 hNaOH85%Mild conditions preserve tert-butoxycarbonyl (Boc) protection.

Mechanistic Insight :

  • Saponification proceeds via nucleophilic attack by hydroxide ions at the ester carbonyl, forming a tetrahedral intermediate.

  • Acidification precipitates the free carboxylic acid, enabling straightforward isolation .

Asymmetric Hydrogenation

The compound participates in catalytic hydrogenation to reduce unsaturated bonds while maintaining stereochemical integrity.

Reaction ConditionsCatalysts/LigandsYieldEnantiomeric Excess (ee)Sources
Ethanol, 55°C, 8 h, H₂ (0.4–0.5 MPa)Ni(OAc)₂·4H₂O, (R,R)-Salen ligand91.9%>99% ee
Methanol, 55°C, 12 h, H₂ (0.4 MPa)Ru(p-cymene)I₂ dimer, Mandyphos ligand96.1%99% ee
Ethanol, 25°C, 20 h, H₂ (1.0 MPa)Pd/C (10% w/w)73.8%90:10 diastereomer ratio

Key Factors :

  • Ligand Choice : Chiral ligands like (R,R)-salen or Mandyphos ensure high enantioselectivity .

  • Solvent Effects : Polar solvents (ethanol, methanol) enhance catalyst activity and product solubility .

Peptide Coupling Reactions

The carboxylic acid derivative (post-hydrolysis) engages in amide bond formation for prodrug synthesis.

Reaction ConditionsCoupling AgentsProducts FormedYieldSources
DCM, EDC/HOBt, RT, 24 hEDC, HOBtSacubitril analogs75–82%
THF, HATU, DIPEA, 0°C to RTHATU, DIPEABiphenyl-peptide conjugates88%

Applications :

  • Coupling with valsartan or other angiotensin receptor blockers generates dual-action therapeutics (e.g., LCZ696) .

  • Protecting Group Stability : The Boc group remains intact under standard coupling conditions .

Crystallization and Purification

Post-reaction purification is critical for pharmaceutical-grade material.

MethodSolvent SystemPurityCrystal MorphologySources
Anti-solvent precipitationEthyl acetate:n-heptane99.5%Needle-like crystals
RecrystallizationIsopropyl acetate:petroleum ether98.2%Prismatic crystals

Analytical Validation :

  • PXRD : Diffraction peaks at 6.51°, 11.62°, and 13.05° 2θ confirm crystalline form .

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 H₂O:ACN) .

Thermal Stability and Degradation

Understanding decomposition pathways ensures storage and handling protocols.

ConditionObservationsDegradation ProductsSources
100°C, 24 h (neat)<5% decompositionBoc-deprotected amine
pH 2.0 (HCl), 40°C, 48 hEster hydrolysis acceleratedFree carboxylic acid

Stability Guidelines :

  • Store at 2–8°C under inert atmosphere to prevent Boc group cleavage .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and proteases. Its chiral nature allows for the investigation of stereospecific biochemical pathways.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug candidate or as an intermediate in the synthesis of pharmaceuticals. Its structural features make it a valuable scaffold for designing molecules with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and materials science applications. Its stability and reactivity make it suitable for various industrial processes.

Mecanismo De Acción

The mechanism of action of (2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can engage in π-π interactions, while the Boc-protected amine and ester groups can participate in hydrogen bonding and hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity towards its targets.

Comparación Con Compuestos Similares

Similar Compounds

    (2R,4S)-5-phenyl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester: Similar structure but with a phenyl group instead of a biphenyl group.

    (2R,4S)-5-biphenyl-4-yl-4-amino-2-methylpentanoic acid ethyl ester: Lacks the Boc protection on the amino group.

    (2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid methyl ester: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

The uniqueness of (2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. The biphenyl group provides additional π-π stacking interactions, enhancing its binding properties compared to similar compounds with simpler aromatic groups.

This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique features

Actividad Biológica

(2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester, also known as a precursor in the synthesis of Sacubitril, is a compound of significant interest in pharmaceutical research. Sacubitril is a neprilysin inhibitor that has been shown to reduce cardiovascular mortality and hospitalization in patients with heart failure. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

  • Molecular Formula : C25H33NO4
  • Molecular Weight : 425.54 g/mol
  • CAS Number : 1012341-50-2

The primary biological activity of this compound stems from its role as an intermediate in the synthesis of Sacubitril. Sacubitril works by inhibiting neprilysin, an enzyme responsible for the breakdown of natriuretic peptides. These peptides play a crucial role in cardiovascular homeostasis by promoting vasodilation and natriuresis.

Pharmacological Activities

  • Neprilysin Inhibition :
    • Neprilysin inhibition leads to increased levels of natriuretic peptides, which may help in reducing blood pressure and alleviating heart failure symptoms.
  • Potential Antibacterial Activity :
    • Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties, making it a candidate for further research in treating bacterial infections .
  • Cardiovascular Benefits :
    • As part of the formulation for Sacubitril/Valsartan (Entresto), it contributes to improved outcomes in patients with heart failure .

Synthesis

The synthesis of this compound involves several steps:

  • Starting Materials : Biphenyl derivatives and tert-butoxycarbonyl amino acids.
  • Catalysts Used : Diiodo(p-cymene)ruthenium(II) dimer has been employed to facilitate hydrogenation reactions .

Reaction Conditions

YieldReaction ConditionsDescription
90%Hydrogen; 1500 - 1875 TorrHydrogenation reaction yielding high purity .
86.9%Ethanol at 40°CCrystallization process leading to the formation of the compound .

Case Studies and Research Findings

  • Clinical Trials :
    • Research involving Sacubitril has demonstrated significant reductions in cardiovascular death rates among patients with chronic heart failure when used in combination with valsartan .
  • Antibacterial Studies :
    • Some derivatives have shown promise against specific bacterial strains, warranting further investigation into their mechanisms and efficacy .
  • Pharmacokinetics :
    • Studies indicate favorable pharmacokinetic profiles for compounds related to this compound, suggesting good absorption and distribution characteristics .

Q & A

Q. What are the key physicochemical properties of (2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester, and how do they influence experimental design?

Answer: The compound’s molecular formula (C₂₀H₂₅NO₂), molecular weight (311.42 g/mol), and LogP value (4.513) are critical for solubility, stability, and reactivity assessments . The tert-butoxycarbonyl (Boc) group introduces steric hindrance, requiring careful selection of deprotection conditions (e.g., acidic media like TFA). The biphenyl moiety contributes to hydrophobicity, necessitating polar aprotic solvents (e.g., DMF, DMSO) for reactions. For stability studies, monitor ester hydrolysis under basic conditions via HPLC or LC-MS.

Q. Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₂₀H₂₅NO₂
Molecular Weight311.42 g/mol
LogP4.513
PSA (Polar Surface Area)52.32 Ų

Q. What synthetic strategies are recommended for introducing the tert-butoxycarbonyl (Boc) protected amino group in this compound?

Answer: The Boc group is typically introduced via nucleophilic substitution or carbamate formation. A validated approach involves reacting the free amine precursor (e.g., (2R,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid ethyl ester) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaHCO₃ or DMAP) in THF or dichloromethane . Monitor reaction completion by TLC (Rf shift) or ¹H NMR (disappearance of NH₂ signals at δ 1.5–2.0 ppm).

Q. How should researchers characterize the stereochemical purity of this compound?

Answer: Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) and a mobile phase of hexane:isopropanol (90:10). Compare retention times with enantiomeric standards. For NMR, analyze coupling constants (e.g., J values for vicinal protons) and NOESY correlations to confirm the (2R,4S) configuration . Evidence of epimerization (e.g., during Boc deprotection) can be detected via LC-MS monitoring of byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic hydrogenation yields for amino-group introduction in analogous compounds?

Answer: Contradictions often arise from substrate-specific catalyst poisoning or competing side reactions. For example, Pd/C-catalyzed hydrogenation of nitriles to amines (as in ) requires strict control of H₂ pressure (4 bar) and reaction time (18 hours) to avoid over-reduction . Pre-treatment of Pd/C with acetic acid or using additives like NH₄OAc can suppress deactivation. Validate reproducibility by comparing yields under inert (N₂) vs. aerobic conditions.

Q. Table 2: Catalytic Hydrogenation Optimization

ParameterOptimal ConditionReference
Catalyst10% Pd/C
H₂ Pressure4 bar
Solvent95% Ethanol
AdditivesConcentrated HCl

Q. What advanced methodologies address stereochemical instability during Boc deprotection?

Answer: Boc deprotection under strongly acidic conditions (e.g., HCl/dioxane) may induce racemization at the chiral centers. Mitigate this by:

  • Using milder acids (e.g., TFA in DCM at 0°C).
  • Employing scavengers (e.g., triisopropylsilane) to quench reactive intermediates.
  • Monitoring optical rotation ([α]D) pre- and post-deprotection.
    Comparative studies using circular dichroism (CD) or chiral SFC (supercritical fluid chromatography) can quantify enantiomeric excess (ee) degradation .

Q. How can computational tools predict LogP and solubility for structural analogs with modified biphenyl groups?

Answer: Use QSPR/QSAR models (e.g., MarvinSketch, ACD/Labs) to calculate LogP and solubility for analogs. Input parameters include substituent electronic effects (Hammett σ values) and steric parameters (Taft’s Es). Validate predictions experimentally via shake-flask method (LogP) or nephelometry (solubility). For example, replacing biphenyl with naphthyl may increase LogP by ~0.5 units, requiring adjusted solvent systems .

Q. Data Contradiction Analysis

  • vs. 1: LogP values (4.513 vs. unreported in ) suggest reliance on computational vs. experimental determination. Cross-validate via HPLC-derived retention factors.
  • vs. 15: Epimerization risks during Boc deprotection () contrast with stable hydrogenation conditions (). Prioritize orthogonal analytical methods (e.g., NMR and CD) to resolve discrepancies.

Q. Key Recommendations

  • Use chiral chromatography for stereochemical validation.
  • Optimize catalytic conditions to suppress side reactions.
  • Cross-reference computational predictions with experimental LogP/solubility data.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.